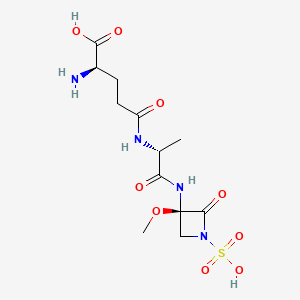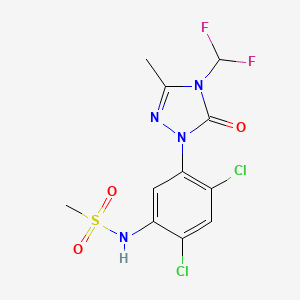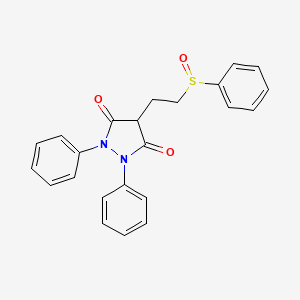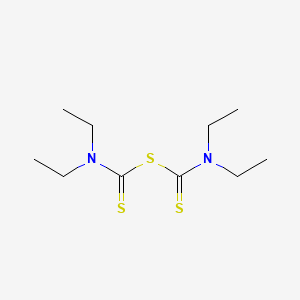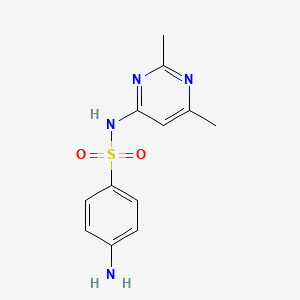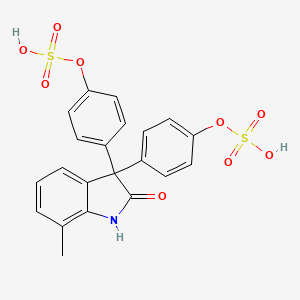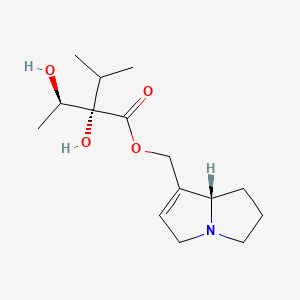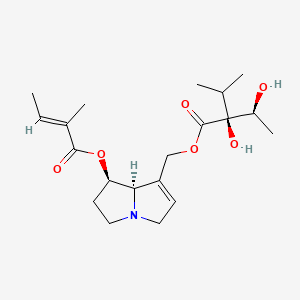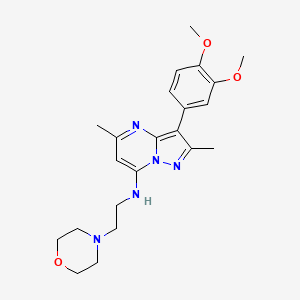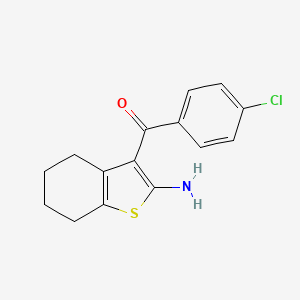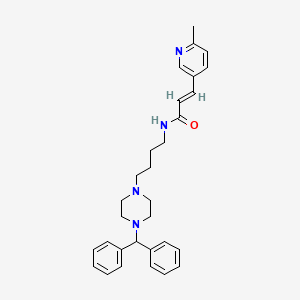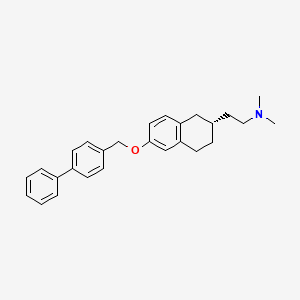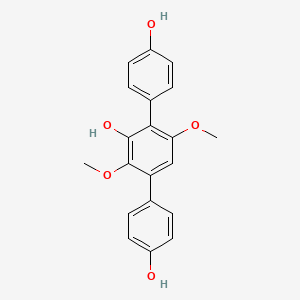
Terphenyllin
描述
Terphenyllin is a naturally occurring compound belonging to the class of aromatic hydrocarbons known as terphenyls. It consists of a linear arrangement of three benzene rings. This compound is primarily isolated from marine-derived fungi, particularly from the species Aspergillus candidus. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antimicrobial, and antioxidant properties .
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
作用机制
Target of Action
Terphenyllin has been found to interact with several targets in the body. One of its primary targets is Signal Transducer and Activator of Transcription-3 (STAT3) . STAT3 is a protein that has been implicated in many cancers, and its constitutive activation promotes growth, angiogenesis, inflammation, and immune evasion . This compound also affects the expression of apoptosis-associated proteins, including Bax, Bad, Puma, Bim L, Bcl-2, phos-Bcl-2 (Ser70), Bcl-xL, caspase 7, and PARP .
Mode of Action
This compound directly interacts with STAT3 . It inhibits the phosphorylation and activation of STAT3 and decreases the protein levels of STAT3-dependent target genes, including c-Myc and Cyclin D1 . This interaction leads to a concentration-dependent inhibition of growth, proliferation, and colony formation, and induces cell cycle arrest and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of STAT3 by this compound affects several biochemical pathways. The STAT3 signaling pathway is suppressed, leading to a decrease in the protein levels of STAT3-dependent target genes, including c-Myc and Cyclin D1 . This suppression of the STAT3 signaling pathway is a key factor in this compound’s anticancer activity .
Result of Action
The result of this compound’s action is a significant inhibition of the viability of cancer cell lines . It has been shown to suppress tumor growth and metastasis in vitro and in vivo . This compound also induces apoptosis, a form of programmed cell death, in cancer cells .
生化分析
Biochemical Properties
Terphenyllin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce cytotoxic effects in cancer cells, leading to cell death . This compound also affects cell signaling pathways, including the inhibition of the NF-κB pathway, which plays a role in inflammation and immune responses . Furthermore, this compound modulates gene expression and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound inhibits α-glucosidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to influence metabolic flux and metabolite levels, contributing to its diverse biological activities . For instance, this compound affects the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . These interactions highlight the compound’s potential in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . For example, this compound may be transported into cells via specific membrane transporters, facilitating its intracellular effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been observed to accumulate in the mitochondria, where it exerts its cytotoxic effects by inducing mitochondrial dysfunction . These findings provide insights into the compound’s mechanism of action at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of terphenyllin typically involves the coupling of benzene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of marine-derived fungi, such as Aspergillus candidus, under optimized conditions to maximize yield. The fermentation process is followed by extraction and purification steps, which may include solvent extraction, chromatography, and crystallization to obtain pure this compound .
化学反应分析
Types of Reactions
Terphenyllin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
相似化合物的比较
Terphenyllin is compared with other similar compounds, such as:
4″-Deoxythis compound: Similar in structure but lacks a hydroxyl group at the 4″ position, resulting in different biological activities.
3″-Hydroxythis compound: Contains an additional hydroxyl group at the 3″ position, which may enhance its cytotoxic and antimicrobial properties.
Asperterphenylcins: Newly discovered p-terphenyl derivatives with unique structural features and biological activities.
This compound stands out due to its potent cytotoxic and antimicrobial properties, making it a promising candidate for further research and development in various scientific fields.
属性
IUPAC Name |
2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEMPXKRLPZFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200452 | |
| Record name | Terphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52452-60-5 | |
| Record name | Terphenyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52452-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terphenyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052452605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terphenyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERPHENYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSR23Q1DOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


